molecular formula C10H13ClO B15467150 Phenol, 4-chloro-2,6-diethyl- CAS No. 53346-76-2

Phenol, 4-chloro-2,6-diethyl-

Cat. No.: B15467150
CAS No.: 53346-76-2
M. Wt: 184.66 g/mol
InChI Key: OXKBCHQEHIGUDI-UHFFFAOYSA-N
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Description

Overview of Halogenated and Alkyl-Substituted Phenols in Organic Chemistry

Halogenated and alkyl-substituted phenols are two major classes of substituted phenols with distinct characteristics. The introduction of halogen atoms (F, Cl, Br, I) to the phenolic ring generally increases the compound's acidity and lipophilicity. The position and number of halogen substituents fine-tune these properties, impacting reactivity in various chemical transformations. Halogenation of phenols, for instance, is a fundamental electrophilic aromatic substitution reaction. nih.govchemicalbook.com The presence of the hydroxyl group strongly activates the ring, facilitating halogenation even without a Lewis acid catalyst. nih.gov

Alkyl groups, on the other hand, are electron-donating and can increase the electron density of the aromatic ring. This enhanced nucleophilicity makes the phenol (B47542) more susceptible to electrophilic attack. The steric hindrance offered by bulky alkyl groups, particularly at the ortho positions, can direct incoming groups to specific positions and also influence the compound's reactivity and potential for intermolecular interactions. The combination of both halogen and alkyl substituents on a phenol ring, as seen in Phenol, 4-chloro-2,6-diethyl-, creates a molecule with a unique blend of electronic and steric properties.

Significance of Phenol, 4-chloro-2,6-diethyl- within Contemporary Chemical Research

Phenol, 4-chloro-2,6-diethyl- is a member of the substituted phenol family that has garnered interest in various research domains. Its specific substitution pattern—a chlorine atom at the para position and two ethyl groups at the ortho positions—imparts a distinct set of properties that make it a valuable intermediate and building block in organic synthesis. While extensive research on this specific molecule is not as widespread as for some other phenols, its structural motifs are present in compounds with demonstrated biological activity. For instance, research into a series of alkylphenols as intravenous anesthetic agents highlighted the importance of 2,6-dialkyl substitution for anesthetic potency. nih.gov Although this study focused on 2,6-diethylphenol (B86025) itself, it underscores the significance of the 2,6-dialkylphenol scaffold in medicinal chemistry. nih.gov

The presence of the chlorine atom introduces a site for potential nucleophilic aromatic substitution or cross-coupling reactions, further expanding its synthetic utility. The ethyl groups provide steric bulk and influence the compound's solubility and interaction with biological targets. While detailed research findings specifically on Phenol, 4-chloro-2,6-diethyl- are limited in publicly available literature, its structural relationship to more studied compounds suggests its potential as a precursor for novel materials and biologically active molecules.

Physicochemical Properties

The physicochemical properties of Phenol, 4-chloro-2,6-diethyl- are crucial for understanding its behavior in chemical reactions and biological systems. While experimental data for this specific compound is scarce, predicted values and data for the closely related analogue, 4-chloro-2,6-dimethylphenol (B73967), provide valuable insights.

PropertyValue (Predicted for Phenol, 4-chloro-2,6-diethyl-)Value (Experimental for 4-chloro-2,6-dimethylphenol)
Molecular Formula C10H13ClOC8H9ClO
Molecular Weight 184.66 g/mol 156.61 g/mol nih.gov
Melting Point Not available80-85 °C nist.gov
Boiling Point Not available241.6 °C at 760 mmHg nist.gov
pKa Not available10.23 ± 0.23 nist.gov
LogP 3.32.66240 nist.gov

Data for 4-chloro-2,6-dimethylphenol is provided for comparison and as an estimate for the properties of Phenol, 4-chloro-2,6-diethyl-.

Synthesis and Reactivity

One common method involves the direct chlorination of 2,6-diethylphenol using a chlorinating agent such as sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2) in an appropriate solvent. The reaction conditions, including temperature and the presence of a catalyst, would need to be optimized to favor the formation of the desired 4-chloro isomer.

The reactivity of Phenol, 4-chloro-2,6-diethyl- is dictated by the interplay of its functional groups. The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. The aromatic ring is activated by the hydroxyl and ethyl groups, making it susceptible to further electrophilic substitution, although the existing substituents will direct incoming groups to the remaining vacant positions. The chlorine atom can potentially be displaced through nucleophilic aromatic substitution under harsh conditions or participate in metal-catalyzed cross-coupling reactions.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of Phenol, 4-chloro-2,6-diethyl-. While experimental spectra for this specific compound are not widely published, predicted data and spectra of analogous compounds can provide an estimation of the expected spectral features.

Predicted ¹H NMR Data (for Phenol, 4-chloro-2,6-diethyl-)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0-7.2s2HAr-H
~4.5-5.5s1HOH
~2.6q4H-CH2CH3
~1.2t6H-CH2CH3

Predicted ¹³C NMR Data (for Phenol, 4-chloro-2,6-diethyl-)

Chemical Shift (ppm)Assignment
~150-155C-OH
~130-135C-Cl
~128-132Ar-C (substituted)
~125-128Ar-CH
~23-27-CH2CH3
~12-16-CH2CH3

Infrared (IR) Spectroscopy

The IR spectrum of Phenol, 4-chloro-2,6-diethyl- would be expected to show characteristic absorption bands for the O-H stretch (around 3200-3600 cm⁻¹, broad), C-O stretch (around 1200-1260 cm⁻¹), aromatic C-H stretch (above 3000 cm⁻¹), and C=C stretching vibrations in the aromatic ring (around 1450-1600 cm⁻¹). A C-Cl stretching vibration would be expected in the fingerprint region (typically below 800 cm⁻¹). The NIST WebBook provides a vapor-phase IR spectrum for the analogous 4-chloro-2,6-dimethylphenol, which can serve as a reference. nist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53346-76-2

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

4-chloro-2,6-diethylphenol

InChI

InChI=1S/C10H13ClO/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6,12H,3-4H2,1-2H3

InChI Key

OXKBCHQEHIGUDI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1O)CC)Cl

Origin of Product

United States

Synthetic Methodologies for Phenol, 4 Chloro 2,6 Diethyl and Analogues

Direct Halogenation Strategies

Direct halogenation of a suitable phenol (B47542) precursor represents the most straightforward approach to introducing a chlorine atom onto the aromatic ring. This method relies on electrophilic aromatic substitution, where the electron-rich phenol ring attacks an electrophilic chlorine species.

Electrophilic Chlorination of Phenol Precursors

The direct chlorination of 2,6-diethylphenol (B86025) is the most logical precursor for the synthesis of Phenol, 4-chloro-2,6-diethyl-. The hydroxyl group of the phenol is a powerful activating group, directing incoming electrophiles to the ortho and para positions. With the two ortho positions blocked by ethyl groups, the chlorination is highly directed to the para position.

Common chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and hypochlorous acid (HOCl). nih.gov The reaction of phenols with hypochlorous acid typically proceeds through an electrophilic attack on an aromatic carbon, initially yielding ortho- and para-chlorophenols. nih.gov Subsequent reactions can lead to di- and tri-substituted products. For a precursor like 2,6-diethylphenol, the steric hindrance from the ethyl groups facilitates selective chlorination at the para position.

A patent for the synthesis of a similar compound, 4-chloro-3,5-dimethylphenol, utilizes a cupric salt as a catalyst for the reaction between 3,5-dimethylphenol, a chlorinating agent, and an oxidizing agent in an organic solvent. google.com This suggests that metal catalysts can play a significant role in improving the efficiency and selectivity of the chlorination process.

Regioselectivity and Steric Effects in Alkyl-Substituted Phenol Halogenation

Regioselectivity in the halogenation of phenols is governed by a combination of electronic and steric factors. The hydroxyl group strongly directs substitution to the ortho and para positions. However, the presence of other substituents, particularly bulky alkyl groups, can significantly influence the final product distribution.

In the case of 2,6-disubstituted phenols like 2,6-diethylphenol, the two ortho positions are sterically hindered by the ethyl groups. This steric hindrance effectively blocks the electrophilic attack at these positions, thereby directing the incoming electrophile almost exclusively to the vacant para position. This effect is crucial for achieving a high yield of the desired 4-chloro-2,6-diethylphenol.

Research has shown that catalyst systems can further enhance regioselectivity. For instance, Lewis basic selenoether catalysts have been reported to be highly efficient for ortho-selective chlorination of phenols, though for a substrate like 2,6-diethylphenol, the inherent steric hindrance already favors para-substitution. nsf.gov The choice of chlorinating agent and reaction conditions can also be optimized to maximize the yield of the para-isomer. Studies on the chlorination of various phenols have demonstrated that it is possible to achieve high para-selectivity, which is essential for the synthesis of commercially important 4-chloro isomers. cardiff.ac.uk

Multi-Step Organic Synthesis Routes

When direct halogenation is not feasible or does not provide the desired isomer with high selectivity, multi-step synthesis routes offer greater control over the final substitution pattern. These methods involve building the molecule by sequentially introducing the required functional groups.

Derivatization of Pre-functionalized Aromatic Compounds

This strategy involves starting with an aromatic compound that already contains some of the desired substituents and then modifying it to obtain the final product. For example, one could start with a pre-functionalized aniline (B41778) or another aromatic compound and convert it to the target phenol.

A relevant example is the synthesis of 4,4'-methylenebis(3-chloro-2,6-diethyl) aniline, which starts from 4,4'-methylenebis(2,6-diethyl) aniline. patsnap.com This precursor is first acetylated, then chlorinated, and finally hydrolyzed to yield the target molecule. This demonstrates a strategy where chlorination is performed on a complex, pre-functionalized molecule.

Another approach could involve the synthesis of 2,6-diethylphenol itself as a key intermediate. The synthesis of 2,6-dialkylphenols often starts from phenol, which is alkylated using an appropriate alkylating agent in the presence of a catalyst. kyoto-u.ac.jp Once 2,6-diethylphenol is obtained, it can be chlorinated as described in the direct halogenation section.

Starting MaterialReagentsIntermediate/ProductReference
4,4'-methylenebis(2,6-diethyl) aniline1. Acetic anhydride (B1165640) 2. Sodium hypochlorite (B82951) 3. Dilute sulfuric acid, Sodium hydroxide (B78521)4,4'-methylenebis(3-chloro-2,6-diethyl) aniline patsnap.com
4-chlorophenol (B41353)Thiomorpholine, Formaldehyde4-chloro-2-(thiomorpholin-4-ylmethyl)phenol mdpi.com

Phenol Functionalization via Coupling Reactions (e.g., Ullmann, Chan-Evans-Lam)

Coupling reactions provide powerful methods for forming C-O bonds, which can be applied to the synthesis of complex phenol derivatives.

The Ullmann condensation is a classic copper-catalyzed reaction that couples a phenol with an aryl halide to form a diaryl ether. wikipedia.orgsynarchive.com While traditionally requiring high temperatures, modern methods use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgorganic-chemistry.org This could be envisioned in a route where a suitably substituted aryl halide is coupled with a phenoxide.

The Chan-Evans-Lam (CEL) coupling is another copper-catalyzed cross-coupling reaction, typically between an aryl boronic acid and an alcohol or amine. wikipedia.orgnih.gov This reaction is advantageous as it can often be conducted at room temperature and is tolerant of air. wikipedia.orgorganic-chemistry.org For synthesizing a substituted phenol, a strategy could involve coupling a boronic acid derivative with a protected phenol or a precursor that can be later converted to a phenol. Recent advancements have focused on expanding the scope and improving the efficiency of these reactions for the synthesis of complex molecules. acs.orgnih.govnih.gov

Coupling ReactionKey ReactantsCatalyst SystemGeneral ProductKey FeaturesReferences
Ullmann Condensation Phenol, Aryl HalideCopper (metal or salts)Diaryl EtherTraditionally high temperatures; modern methods are milder. wikipedia.orgsynarchive.comorganic-chemistry.orgmdpi.com
Chan-Evans-Lam Coupling Phenol/Amine, Aryl Boronic AcidCopper complexes (e.g., Cu(OAc)₂)Aryl Ether / Aryl AmineCan be run at room temperature, open to air. wikipedia.orgnih.govorganic-chemistry.orgacs.orgnih.gov

Strategies for Introducing Alkyl and Halo Substituents

A multi-step approach allows for the strategic introduction of substituents in a controlled order. The synthesis of 2,6-diethyl-4-chlorophenol could begin with benzene (B151609) or a simple phenol, followed by the sequential introduction of the ethyl and chloro groups.

Alkylation: Friedel-Crafts alkylation is a common method for introducing alkyl groups onto an aromatic ring. To synthesize 2,6-diethylphenol, phenol can be reacted with an ethylating agent like ethylene (B1197577) or ethyl halide in the presence of a Lewis acid catalyst or a solid acid catalyst like a zeolite. The regioselectivity can be controlled by the choice of catalyst and reaction conditions to favor ortho-alkylation. kyoto-u.ac.jp

Halogenation: Once the 2,6-diethylphenol intermediate is formed, the chloro group can be introduced at the para position via electrophilic chlorination as previously discussed.

Alternatively, the synthesis could start with a chlorinated phenol, such as 4-chlorophenol, followed by diethylation at the ortho positions. However, controlling the regioselectivity of the alkylation on an already substituted ring can be challenging.

A general strategy for synthesizing highly substituted phenols with complete regiochemical control involves cycloaddition cascades, which can build the substituted aromatic ring from acyclic precursors. oregonstate.edu This offers maximum flexibility in placing various substituents around the phenol ring.

Catalytic Approaches in Synthesis

Role of Homogeneous and Heterogeneous Catalysts in Phenol Functionalization

The functionalization of the phenolic ring is a well-established field where both homogeneous and heterogeneous catalysts have demonstrated significant utility in controlling reaction outcomes.

Homogeneous Catalysis: These catalysts, existing in the same phase as the reactants, are prized for their high activity and selectivity under often mild conditions. In the realm of phenol chlorination, Lewis acids and sophisticated organocatalysts are prominent. For example, the chlorination of analogous compounds like 2-chlorotoluene (B165313) to 2,6-dichlorotoluene (B125461) is effectively catalyzed by Lewis acids such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂). These catalysts activate the chlorinating agent, facilitating electrophilic aromatic substitution. More advanced homogeneous systems include ionic liquids like [BMIM]Cl–nAlCl₃, which can also drive chlorination reactions.

Recent breakthroughs in organocatalysis have introduced highly selective methods for phenol halogenation. For instance, a Lewis basic selenoether catalyst has been shown to direct the ortho-chlorination of various phenols with high efficiency using N-chlorosuccinimide (NCS) as the chlorine source. nsf.govkyoto-u.ac.jp While the objective for 4-chloro-2,6-diethylphenol synthesis is para-substitution, these findings underscore the power of homogeneous catalysts to dictate the position of functionalization through the formation of specific catalyst-electrophile complexes.

Heterogeneous Catalysis: Offering the significant practical advantages of easy separation and recyclability, heterogeneous catalysts are a cornerstone of industrial and environmentally conscious chemistry. These solid-phase catalysts can include solid acids, supported metals, or zeolites.

The synthesis of the 2,6-diethylphenol precursor via ortho-alkylation of phenol is a key area where heterogeneous catalysts are being actively developed. For the closely related compound 2,6-xylenol (2,6-dimethylphenol), composite oxide catalysts containing iron, magnesium, and heteropolyacids have been shown to achieve high phenol conversion and excellent ortho-selectivity. google.com In the subsequent chlorination step, solid acid catalysts or supported Lewis acids represent potential heterogeneous options, although homogeneous catalysts are more commonly reported for such precise transformations in fine chemical synthesis. The selection between these two catalytic modalities often hinges on balancing the demands of activity, selectivity, and catalyst reusability.

Optimization of Reaction Conditions and Yield for Phenol, 4-chloro-2,6-diethyl- Synthesis

While specific literature on the optimization of 4-chloro-2,6-diethylphenol synthesis is limited, valuable insights can be drawn from studies on analogous compounds like 2,6-dichlorophenol (B41786). The synthesis would likely involve the direct chlorination of 2,6-diethylphenol, with key optimization parameters being the chlorinating agent, catalyst, solvent, temperature, and reaction duration.

Common chlorinating agents such as chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS) would be primary candidates, each potentially offering different selectivity profiles. The choice of a mild Lewis acid or a specific organocatalyst would be crucial for directing the chlorination to the desired para-position. Solvents like chloroform, carbon tetrachloride, or acetic acid are typically employed, and their properties can influence both reaction rate and selectivity. Temperature and time are critical, interdependent variables that must be carefully controlled to maximize the yield of the target molecule while minimizing the formation of unwanted byproducts.

The following table provides data from the synthesis of 2,6-dichlorophenol, which serves as a useful model for the potential optimization of 4-chloro-2,6-diethylphenol synthesis.

Table 1: Synthesis of 2,6-Dichlorophenol

Reactant Chlorinating Agent Catalyst/Solvent Temperature (°C) Yield (%) Purity (%) Reference
Phenol Chlorine (gas) N-methylaniline/Chlorobenzene (B131634) 70-100 >93 >99.5 google.com

This example demonstrates that the use of N-methylaniline as a catalyst in chlorobenzene at elevated temperatures can produce 2,6-dichlorophenol in high yield and purity. google.com Similar systematic optimization would be required to develop an efficient process for 4-chloro-2,6-diethylphenol.

For the synthesis of the 2,6-diethylphenol precursor, catalyst systems have been developed for the analogous production of 2,6-xylenol, as shown in the table below.

Table 2: Catalytic Synthesis of 2,6-Xylenol

Reactant Catalyst Phenol Conversion (%) Ortho-position Selectivity (%) Catalyst Life (hours) Reference
Phenol Fe, Mg, and heteropolyacid/salt composite oxide 99 97 >2000 google.com

This data highlights the potential for achieving high conversion and selectivity in the crucial ortho-alkylation step using a robust heterogeneous catalyst. google.com

Principles of Green Chemistry in Synthetic Pathway Design

The twelve principles of green chemistry provide a robust framework for designing more environmentally benign chemical processes. The synthesis of 4-chloro-2,6-diethylphenol can be thoughtfully designed and improved by applying these principles.

Prevention: A high-yield and highly selective synthesis is inherently green as it minimizes waste generation from the outset.

Atom Economy: Direct chlorination of 2,6-diethylphenol is an addition reaction, which, if highly selective, would exhibit excellent atom economy, incorporating a large percentage of the reactant atoms into the final product.

Less Hazardous Chemical Syntheses: The use of safer reagents, such as alternatives to highly toxic chlorine gas, and less hazardous solvents would significantly improve the environmental profile of the synthesis.

Designing Safer Chemicals: This principle considers the intrinsic hazard of the final product.

Safer Solvents and Auxiliaries: The ideal synthesis would minimize or eliminate the use of solvents, or employ green solvents like water or biorenewable options.

Design for Energy Efficiency: Developing a process that operates at ambient temperature and pressure would lead to substantial energy savings.

Use of Renewable Feedstocks: Sourcing phenol and the ethylating agents from renewable biomass instead of petrochemical feedstocks would be a major step towards sustainability.

Reduce Derivatives: A direct chlorination strategy is advantageous as it avoids the additional steps and waste associated with using protecting groups.

Catalysis: The use of highly efficient and recyclable catalysts, especially heterogeneous ones, is a cornerstone of green chemistry, minimizing waste compared to stoichiometric reagents.

Design for Degradation: The product should be designed to break down into harmless substances at the end of its lifecycle.

Real-time analysis for Pollution Prevention: Implementing in-process monitoring can help to prevent the formation of hazardous byproducts.

Inherently Safer Chemistry for Accident Prevention: Choosing substances and reaction conditions that minimize the risk of accidents is a critical safety and environmental consideration.

A truly green synthesis of 4-chloro-2,6-diethylphenol would therefore likely involve a highly selective, recyclable catalyst for the direct chlorination of renewably sourced 2,6-diethylphenol, conducted under mild, solvent-free conditions.

Advanced Chemical Reactivity and Mechanistic Investigations

Reaction Pathways and Intermediates of Phenol (B47542), 4-chloro-2,6-diethyl-

The reaction pathways of Phenol, 4-chloro-2,6-diethyl- are diverse, encompassing nucleophilic substitutions, redox transformations, and radical-mediated processes.

Nucleophilic aromatic substitution (SNAr) in chlorophenols is a critical reaction pathway for their degradation and transformation. In the case of Phenol, 4-chloro-2,6-diethyl-, the presence of the activating hydroxyl group facilitates the displacement of the chlorine atom by a nucleophile. The reaction typically proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The steric hindrance from the two ethyl groups at the ortho positions can influence the rate of nucleophilic attack.

Phenol, 4-chloro-2,6-diethyl- can undergo both oxidation and reduction, leading to a variety of products. Oxidative processes often involve the hydroxyl group, leading to the formation of phenoxyl radicals, which can then couple to form dimers or polymerize. Advanced oxidation processes (AOPs) can lead to ring-opening and mineralization. Reductive transformations primarily target the carbon-chlorine bond. Reductive dehalogenation is a key process for the detoxification of chlorophenols, yielding less toxic phenolic compounds. This can be achieved using various reducing agents or through electrochemical methods.

Radical reactions are significant in the environmental fate and degradation of chlorophenols. Hydroxyl radicals (•OH), highly reactive species generated in AOPs, can attack the aromatic ring of Phenol, 4-chloro-2,6-diethyl- at various positions. This can lead to the formation of hydroxylated and dehalogenated intermediates, ultimately resulting in the cleavage of the aromatic ring. The initial attack of the hydroxyl radical can occur at the positions ortho or meta to the hydroxyl group, or directly at the carbon atom bearing the chlorine atom.

Kinetics and Thermodynamics of Chemical Reactions Involving Phenol, 4-chloro-2,6-diethyl-

The study of the kinetics and thermodynamics of reactions involving Phenol, 4-chloro-2,6-diethyl- is essential for understanding reaction rates and predicting the feasibility of transformation processes. For instance, the degradation of chlorophenols by AOPs is often modeled using pseudo-first-order kinetics. The thermodynamic parameters, such as the Gibbs free energy of reaction (ΔG), enthalpy of reaction (ΔH), and entropy of reaction (ΔS), provide insight into the spontaneity and energy changes associated with these reactions.

Derivatization Chemistry of Phenol, 4-chloro-2,6-diethyl-

The functional groups of Phenol, 4-chloro-2,6-diethyl- allow for a range of derivatization reactions, which are useful for synthesizing new compounds with specific properties or for analytical purposes.

The hydroxyl group of Phenol, 4-chloro-2,6-diethyl- can be readily converted into an ether or an ester. Etherification is typically achieved through the Williamson ether synthesis, where the phenoxide ion, formed by treating the phenol with a base, reacts with an alkyl halide. Esterification can be carried out by reacting the phenol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), often in the presence of a catalyst. These reactions are influenced by the steric hindrance of the ortho-ethyl groups.

Electrophilic and Nucleophilic Reactions at the Aromatic Ring and Alkyl Substituents

The reactivity of Phenol, 4-chloro-2,6-diethyl- is governed by the interplay of the activating hydroxyl group, the deactivating but ortho-, para-directing chloro group, and the sterically hindering and weakly activating ethyl groups. The electron-donating nature of the hydroxyl and alkyl groups makes the aromatic ring generally susceptible to electrophilic attack, while the presence of the chlorine atom offers a site for potential nucleophilic substitution, albeit under specific conditions. The ethyl substituents also present benzylic positions that can undergo radical-mediated reactions.

Electrophilic Reactions at the Aromatic Ring:

The hydroxyl group is a powerful activating group, strongly directing electrophiles to the ortho and para positions. In Phenol, 4-chloro-2,6-diethyl-, the para position is blocked by a chlorine atom. The two ortho positions are sterically hindered by the ethyl groups, which can significantly influence the regioselectivity and feasibility of electrophilic substitution reactions.

One of the fundamental electrophilic aromatic substitution reactions is nitration . While no specific studies on the direct nitration of Phenol, 4-chloro-2,6-diethyl- are readily available in peer-reviewed literature, studies on analogous compounds provide insight. For instance, the nitration of 4-chlorophenol (B41353) with copper(II) nitrate (B79036) trihydrate in an organic solvent can yield 4-chloro-2-nitrophenol (B165678) or 4-chloro-2,6-dinitrophenol, depending on the reaction conditions. chemistrysteps.com The reaction with 4-chlorophenol to produce 4-chloro-2-nitrophenol can achieve a 95% yield when refluxed for a short duration in acetone. chemistrysteps.com To obtain 4-chloro-2,6-dinitrophenol, a higher molar ratio of the nitrating agent and a longer reaction time under reflux in ethyl acetate (B1210297) are necessary, yielding the product in 97% yield. chemistrysteps.com Given the steric hindrance from the ethyl groups in Phenol, 4-chloro-2,6-diethyl-, monosubstitution at one of the ortho positions would be the more probable outcome under mild conditions.

Table 1: Nitration of 4-Chlorophenol with Copper(II) Nitrate Trihydrate chemistrysteps.com

ProductSolventReaction Time (hours)Yield (%)Melting Point (°C)
4-chloro-2-nitrophenolAcetone0.289589
4-chloro-2,6-dinitrophenolEthyl Acetate19778-79

Halogenation is another key electrophilic substitution. The presence of the activating hydroxyl group suggests that halogenation would readily occur at the available ortho positions. However, the steric bulk of the ethyl groups would likely control the rate and extent of reaction.

Friedel-Crafts reactions , such as alkylation and acylation, are generally not favorable on phenol itself due to the complexation of the Lewis acid catalyst with the hydroxyl group. byjus.com This limitation would also apply to Phenol, 4-chloro-2,6-diethyl-.

Nucleophilic Reactions at the Aromatic Ring:

Nucleophilic aromatic substitution (SNAr) of the chlorine atom in Phenol, 4-chloro-2,6-diethyl- is generally challenging. Aryl halides are typically unreactive towards nucleophiles unless the aromatic ring is activated by strong electron-withdrawing groups, which are absent in this molecule. libretexts.org Reactions with nucleophiles like alkoxides or amines would likely require harsh conditions, such as high temperatures and pressures, or the use of a catalyst. For example, the conversion of chlorobenzene (B131634) to phenol requires treatment with sodium hydroxide (B78521) at 623 K and 320 atm pressure. byjus.com

Reactions at the Ethyl Substituents:

The ethyl groups on the aromatic ring possess benzylic hydrogens, which are susceptible to radical reactions. One such reaction is benzylic oxidation . Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can oxidize alkyl groups at the benzylic position to carboxylic acids, provided there is at least one benzylic hydrogen. masterorganicchemistry.com For Phenol, 4-chloro-2,6-diethyl-, this reaction could potentially lead to the formation of a dicarboxylic acid derivative, with the ethyl groups being converted to carboxyl groups.

Another important reaction at the benzylic position is halogenation . In the presence of a radical initiator such as N-bromosuccinimide (NBS) and light or heat, the benzylic hydrogens of the ethyl groups can be substituted with a halogen atom. chemistrysteps.com This reaction proceeds via a radical mechanism, favored by the resonance stabilization of the resulting benzylic radical. youtube.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: In the proton (¹H) NMR spectrum of 4-chloro-2,6-diethylphenol, distinct signals corresponding to the different types of protons are anticipated. The two aromatic protons, being chemically equivalent due to the molecule's symmetry, are expected to produce a single signal. The protons of the two ethyl groups will give rise to a characteristic quartet for the methylene (B1212753) (-CH₂) protons, resulting from spin-spin coupling with the three adjacent methyl (-CH₃) protons, which in turn will appear as a triplet. The chemical shift of the phenolic hydroxyl (-OH) proton is typically variable and dependent on factors such as solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural detail by identifying the unique carbon environments within the molecule. Separate resonance signals are expected for the carbon atoms of the aromatic ring (those bonded to hydrogen, chlorine, the hydroxyl group, and the ethyl groups), as well as for the methylene and methyl carbons of the ethyl substituents.

Although experimental NMR data for "Phenol, 4-chloro-2,6-diethyl-" are not readily found in the surveyed literature, extensive data is available for the closely related compound, 4-chloro-2,6-dimethylphenol (B73967) , which can serve as a valuable comparative reference. nih.govguidechem.com

Mass Spectrometry Techniques for Mechanistic Studies and Transformation Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. Analysis of its fragmentation patterns can also offer significant structural clues and is instrumental in identifying products formed during chemical transformations.

The mass spectrum of 4-chloro-2,6-diethylphenol is expected to exhibit a molecular ion peak corresponding to its exact mass. The presence of a chlorine atom will be confirmed by the characteristic isotopic pattern of the molecular ion, showing an M+2 peak with an intensity of approximately one-third of the main molecular ion peak.

Predicted mass spectrometry data for "Phenol, 4-chloro-2,6-diethyl-" indicates a monoisotopic mass of 184.06549 Da. uni.lu Further characterization in the gas phase is provided by predicted collision cross-section (CCS) values for different adducts of the molecule.

Predicted Collision Cross Section (CCS) Data for Phenol (B47542), 4-chloro-2,6-diethyl- Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺185.07277136.3
[M+Na]⁺207.05471146.6
[M-H]⁻183.05821139.3
[M+NH₄]⁺202.09931157.4
[M+K]⁺223.02865142.1
[M+H-H₂O]⁺167.06275132.5
[M+HCOO]⁻229.06369154.8
[M+CH₃COO]⁻243.07934181.0
[M+Na-2H]⁻205.04016141.1
[M]⁺184.06494139.3
[M]⁻184.06604139.3

Data sourced from PubChemLite. uni.lu

In the context of mechanistic studies, such as investigating its environmental fate, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. These methods allow for the separation and identification of potential transformation products. The degradation of chlorophenols is known to occur via pathways such as hydroxylation, dechlorination, and cleavage of the aromatic ring. nih.govresearchgate.net The identification of intermediates and final products is key to understanding the transformation mechanisms.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, offers detailed information regarding the functional groups and the nature of chemical bonds within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 4-chloro-2,6-diethylphenol is expected to display characteristic absorption bands. These include a broad O-H stretching band for the phenolic hydroxyl group (broadened due to hydrogen bonding), C-H stretching vibrations from the aromatic ring and the ethyl groups, C=C stretching vibrations within the aromatic ring, and the C-Cl stretching vibration.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this molecule, the symmetric stretching of the aromatic ring and the C-C bonds of the substituents would likely yield strong Raman signals.

While specific experimental IR and Raman spectra for "Phenol, 4-chloro-2,6-diethyl-" were not identified in the searched literature, the spectra for the analogue 4-chloro-2,6-dimethylphenol are available and can be used for comparative purposes. nih.govnist.gov

Electronic Spectroscopy (UV-Visible) for Elucidating Electronic Transitions and Conjugation

UV-Visible spectroscopy is utilized to investigate the electronic transitions within a molecule, providing insights into its conjugated system. The UV-Vis spectrum of 4-chloro-2,6-diethylphenol is predicted to exhibit absorption bands in the ultraviolet region, which arise from π → π* transitions within the aromatic ring. The precise wavelength and intensity of these absorptions are influenced by the substituents. The hydroxyl, chloro, and diethyl groups are expected to cause a bathochromic (red) shift in the absorption maxima when compared to unsubstituted phenol. Furthermore, studying the solvatochromic effect—the shift in absorption wavelength in solvents of different polarities—can offer deeper understanding of the molecule's electronic structure in its ground and excited states. researchgate.net

Although specific experimental UV-Visible spectral data for "Phenol, 4-chloro-2,6-diethyl-" is not readily found, studies on other substituted phenols highlight the value of this technique for characterizing their electronic properties. researchgate.netias.ac.in

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of "Phenol, 4-chloro-2,6-diethyl-" would yield precise data on bond lengths, bond angles, and torsional angles. It would also reveal details about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking. This information is crucial for understanding the molecule's conformation and its solid-state properties.

A published crystal structure for "Phenol, 4-chloro-2,6-diethyl-" was not found during the literature search. However, the vast library of crystal structures for other substituted phenols provides a solid foundation for predicting the likely structural features and intermolecular interactions that would be present in this compound. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of a molecule. These calculations solve approximations of the Schrödinger equation to yield information about electron distribution, molecular orbital energies, and thermodynamic stability. For Phenol (B47542), 4-chloro-2,6-diethyl-, such calculations would reveal the influence of the chloro and diethyl substituents on the phenolic ring's electron density.

The predicted properties for Phenol, 4-chloro-2,6-diethyl- provide a starting point for computational analysis. uni.lu These values, such as molecular weight and predicted LogP, are foundational for more complex energetic calculations. One key output of quantum calculations is the prediction of collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase.

Table 1: Predicted Collision Cross Section (CCS) Data for Phenol, 4-chloro-2,6-diethyl-

Adduct m/z Predicted CCS (Ų)
[M+H]+ 185.07277 136.3
[M+Na]+ 207.05471 146.6
[M-H]- 183.05821 139.3
[M+NH4]+ 202.09931 157.4
[M+K]+ 223.02865 142.1
[M+H-H2O]+ 167.06275 132.5

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Analysis of a related compound, 4-chloro-3-ethylphenol, through X-ray crystallography provides insight into the types of structural parameters that quantum calculations can corroborate. researchgate.net For instance, the C—Cl and C—O bond lengths were determined to be approximately 1.74 Å and 1.37 Å, respectively, which is consistent with values for similar chlorophenols. researchgate.net Such experimental data serves as a valuable benchmark for validating the accuracy of computational methods.

Reaction Mechanism Elucidation via Computational Modeling (e.g., Transition State Analysis)

Computational modeling is a critical tool for elucidating reaction mechanisms, allowing researchers to map the energy landscape of a chemical transformation. This involves identifying reactants, products, intermediates, and, crucially, transition states. Transition state analysis helps determine the activation energy (the barrier that must be overcome for a reaction to occur), providing direct insight into reaction kinetics.

For a substituted phenol like Phenol, 4-chloro-2,6-diethyl-, computational studies could model various reactions, such as electrophilic aromatic substitution, oxidation, or reactions at the hydroxyl group. By calculating the energies of potential transition states, chemists can predict the most likely reaction pathway. While no specific reaction mechanism studies for Phenol, 4-chloro-2,6-diethyl- were found, the general methodology is well-established. For example, Density Functional Theory (DFT) calculations are often combined with machine learning algorithms to build predictive models for complex reactions, such as cascade cyclizations, by analyzing the transition state energies for different pathways. nih.gov

Prediction of Reactivity, Regioselectivity, and Stability of Phenol, 4-chloro-2,6-diethyl-

The prediction of reactivity, regioselectivity, and stability is a major application of computational chemistry. These predictions are guided by the electronic and steric properties of the molecule.

Regioselectivity : In reactions like electrophilic substitution, regioselectivity (the preference for reaction at one position over another) is key. For this compound, the C3 and C5 positions are potential sites for substitution. Computational modeling can predict the preferred site by calculating the stability of the intermediate carbocations (sigma complexes) formed during the reaction. Lower energy intermediates correspond to the favored reaction pathway. nih.gov The development of computational tools, particularly those using machine learning, has advanced the ability to predict regioselectivity for a wide range of organic reactions. rsc.org

Stability : The thermodynamic stability of the molecule can be assessed by calculating its heat of formation. The relative stability of different isomers or conformers can also be determined, which is essential for understanding its conformational preferences.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of conformational dynamics and intermolecular interactions.

Conformational Analysis : The ethyl groups in Phenol, 4-chloro-2,6-diethyl- can rotate, leading to different spatial arrangements or conformations. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them. Conformational studies on similar molecules, like formyl and acetyl derivatives of benzo[b]furan, show that the preferred conformation can be influenced by the polarity of the solvent. rsc.org

Intermolecular Interactions : In a condensed phase (liquid or solid), molecules interact with each other. MD simulations can model these interactions, which include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For phenolic compounds, hydrogen bonding involving the hydroxyl group is particularly important. In the crystal structure of the related 4-chloro-3-ethylphenol, molecules form O—H⋯O hydrogen-bonded chains. researchgate.net The analysis also revealed π-stacking interactions between aromatic rings, with a centroid–centroid distance of 3.580 Å, and short intermolecular Cl⋯Cl contacts. researchgate.net These specific interactions, crucial for understanding the solid-state packing and physical properties, can be effectively simulated using MD.

Table 2: Crystallographic and Interaction Data for the Analogous Compound 4-Chloro-3-ethylphenol

Parameter Value
Crystal System Triclinic
Space Group P1
C—Cl Bond Length (avg.) ~1.745 Å
C—O Bond Length (avg.) ~1.376 Å
O···O Hydrogen Bond Distance 2.704 - 2.708 Å
π-Stacking Centroid-Centroid Distance 3.580 Å
Shortest Cl···Cl Contact 3.412 Å

Data from a single-crystal X-ray study of 4-chloro-3-ethylphenol, used here for illustrative purposes. researchgate.net

Applications in Chemical Sciences Non Biological/clinical

The strategic placement of functional groups on the aromatic ring of 4-chloro-2,6-diethylphenol makes it a valuable intermediate in a variety of chemical transformations.

As a Synthetic Building Block and Intermediate in Organic Synthesis

Phenol (B47542), 4-chloro-2,6-diethyl- serves as a crucial precursor in the synthesis of a range of fine chemicals. Its reactivity is centered around the hydroxyl group and the aromatic ring, allowing for a variety of modifications. The presence of the bulky ethyl groups at the ortho positions provides steric hindrance, which can direct reactions to specific sites on the molecule.

The synthesis of related phenolic compounds often involves multi-step processes. For instance, the preparation of 2,6-dichlorophenol (B41786) can be achieved through the chlorination of phenol or the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid. orgsyn.orgchemicalbook.com Similarly, the synthesis of 2,4-dichlorophenol (B122985), a widely used intermediate, can be optimized by using specific catalysts to control the selectivity of the chlorination of phenol. researchgate.net These synthetic strategies highlight the types of reactions that substituted phenols can undergo, providing a framework for the potential transformations of 4-chloro-2,6-diethylphenol.

Intermediate for Polymer and Material Precursors

The structure of 4-chloro-2,6-diethylphenol makes it a candidate for the synthesis of monomers that can be used in the production of specialized polymers. The phenolic hydroxyl group can be derivatized to introduce polymerizable functionalities. While specific examples for this exact compound are not extensively documented in public literature, the general principles of phenol chemistry suggest its utility in this area. For example, the synthesis of polyesters or polycarbonates could potentially involve derivatives of 4-chloro-2,6-diethylphenol.

Role in Catalysis and Ligand Design

The phenolic structure of 4-chloro-2,6-diethylphenol allows for its use in the design of ligands for metal-catalyzed reactions. The hydroxyl group can coordinate to a metal center, and the electronic properties of the aromatic ring, influenced by the chloro and diethyl substituents, can modulate the catalytic activity of the metal complex.

While direct catalytic applications of 4-chloro-2,6-diethylphenol itself are not widely reported, the broader class of substituted phenols is known to be important in catalysis. For instance, combined catalyst systems are used to selectively chlorinate monochlorophenols to produce 2,4-dichlorophenol while minimizing the formation of other isomers. researchgate.net This demonstrates the principle of how substituted phenols can influence catalytic processes.

Advanced Materials Chemistry

The properties of 4-chloro-2,6-diethylphenol lend themselves to applications in the field of advanced materials, particularly in the stabilization and functionalization of polymers.

Incorporation as Additives (e.g., Light Stabilizers) in Polymeric Systems

Plastics and other polymeric materials are susceptible to degradation from exposure to ultraviolet (UV) radiation from sunlight. basf.com This photodegradation can lead to undesirable changes such as cracking, discoloration, and loss of mechanical properties. basf.com Light stabilizers are additives incorporated into plastics to prevent this degradation. basf.comspecialchem.com

Integration into Functional Materials

Beyond its role as a protective additive, 4-chloro-2,6-diethylphenol has the potential to be integrated as a fundamental component of functional materials. The synthesis of Schiff bases, for example, often utilizes phenolic compounds. researchgate.net These compounds, characterized by a C=N double bond, are used as pigments, catalysts, and intermediates in organic synthesis. researchgate.net The specific properties of a Schiff base can be tuned by the choice of the starting phenol and amine.

The reactivity of the phenolic group and the aromatic ring of 4-chloro-2,6-diethylphenol allows for its incorporation into more complex molecular structures, leading to materials with tailored electronic, optical, or thermal properties.

Environmental Chemical Transformations and Advanced Analytical Monitoring

Abiotic Degradation Pathways of Chlorophenols

Abiotic degradation involves the chemical transformation of compounds without the intervention of biological organisms. For chlorophenols, these pathways are primarily driven by light (photodegradation) and chemical reactions with water (hydrolysis) and oxygen (oxidation).

Photodegradation Mechanisms (e.g., Photocatalytic Oxidation)

Photodegradation is a significant abiotic process for the breakdown of chlorophenols in the aquatic environment. This process can occur through direct photolysis, where the molecule absorbs light and undergoes transformation, or through indirect photolysis, which involves photosensitizers.

A prominent method for enhancing photodegradation is photocatalytic oxidation, often employing semiconductor catalysts like titanium dioxide (TiO2). When TiO2 is irradiated with UV light, it generates highly reactive hydroxyl radicals (•OH) which are powerful oxidizing agents capable of degrading a wide range of organic pollutants, including chlorophenols. tandfonline.comtandfonline.com The general mechanism involves the following steps:

Activation of the catalyst: TiO2 + hv → e- + h+

Generation of hydroxyl radicals: h+ + H2O → •OH + H+

Degradation of chlorophenol: Chlorophenol + •OH → Degradation products

Studies on various chlorophenols have shown that the rate of photodegradation is influenced by factors such as the concentration of the catalyst, the pH of the solution, and the intensity of the UV radiation. tandfonline.comacs.org For instance, the photodegradation rate of chlorophenols has been observed to follow the order: trichlorophenol > dichlorophenol > monochlorophenol. tandfonline.com The initial steps in the photocatalytic degradation of 4-chlorophenol (B41353) have been shown to produce intermediates such as hydroquinone and 4-chlorocatechol. acs.org

The efficiency of photocatalytic degradation can be improved by using different types of catalysts. For example, visible-light-activated photocatalysis using graphitic carbon nitride (GCN) has been shown to be effective in degrading 4-chlorophenol. mdpi.com The degradation process involves the generation of active species like electrons (e−), holes (h+), superoxide radicals (O2•−), and hydroxyl radicals (OH•), which ultimately mineralize the chlorophenol to CO2, H2O, and HCl. mdpi.com

Hydrolytic and Oxidative Chemical Transformations in Aquatic and Terrestrial Systems

In aquatic and terrestrial environments, chlorophenols can undergo hydrolysis and oxidation. Hydrolysis is a reaction with water that can lead to the replacement of a chlorine atom with a hydroxyl group, although this process is generally slow for chlorophenols under typical environmental conditions.

Oxidative transformations are more significant and can be initiated by various oxidizing agents present in the environment, such as ozone, hydrogen peroxide, and hydroxyl radicals generated through other processes. Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive hydroxyl radicals to oxidize organic pollutants. dntb.gov.ua These processes can effectively degrade chlorophenols into less harmful substances.

The persistence of chlorophenols in the environment is influenced by their chemical structure, particularly the number and position of chlorine atoms on the phenol (B47542) ring. unl.pt Generally, the resistance to degradation increases with the number of chlorine substituents.

Biotic Degradation Mechanisms and Pathways

Biotic degradation, or biodegradation, is the breakdown of organic compounds by microorganisms and is a crucial process for the removal of chlorophenols from the environment.

Aerobic and Anaerobic Microbial Transformation Routes of Chlorophenols

Microorganisms have evolved diverse metabolic pathways to degrade chlorophenols under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Aerobic Degradation:

Under aerobic conditions, the initial step in the degradation of chlorophenols often involves the hydroxylation of the aromatic ring, catalyzed by monooxygenase or dioxygenase enzymes. oregonstate.edu This is followed by ring cleavage and further metabolism to intermediates of central metabolic pathways, such as the Krebs cycle. For example, the degradation of 4-chloro-2-methylphenol (B52076) by a bacterial strain isolated from activated sludge proceeds via a modified ortho-cleavage pathway. nih.gov The biodegradability of chlorophenols is dependent on the position and number of chlorine atoms; an increase in chlorine substitution generally leads to greater resistance to degradation. frontiersin.org

Anaerobic Degradation:

In anaerobic environments, the primary degradation mechanism for chlorophenols is reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom. oregonstate.edu This process is carried out by specific groups of anaerobic bacteria. For instance, studies with unacclimated anaerobic sludge have shown that monochlorophenols are degraded in the order of ortho > meta > para substitution. nih.gov Reductive dechlorination of dichlorophenols often begins with the removal of the chlorine atom ortho to the hydroxyl group. nih.gov Sequential anaerobic-aerobic processes can be highly effective for the complete mineralization of chlorophenols, with the anaerobic stage responsible for dechlorination and the aerobic stage for the degradation of the resulting phenolic compounds. frontiersin.org

Identification of Intermediate Chemical Metabolites in Biodegradation

The identification of intermediate metabolites is crucial for elucidating the biodegradation pathways of chlorophenols. Various analytical techniques are employed to identify these transient compounds.

During the aerobic degradation of 4-chlorophenol, intermediates such as hydroquinone and 4-chlorocatechol have been identified. acs.org Further degradation of 4-chlorocatechol can lead to the formation of 5-chloro-1,2,4-benzenetriol. acs.org In the anaerobic degradation of pentachlorophenol, a series of less chlorinated phenols, from tetrachlorophenols down to monochlorophenols, have been observed as intermediates. oregonstate.edu The anaerobic transformation of the fungal metabolite 2,3,5,6-tetrachloro-4-methoxyphenol by Desulfitobacterium sp. strain PCE1 has been shown to produce 2,3,5,6-tetrachlorophenol and 2,3,5-trichlorophenol. nih.gov

The following table summarizes some of the identified intermediate metabolites in the biodegradation of different chlorophenols:

Initial CompoundDegradation ConditionIntermediate Metabolites
4-ChlorophenolAerobic (Photocatalytic)Hydroquinone, 4-Chlorocatechol acs.org
4-ChlorocatecholAerobic (Photocatalytic)5-Chloro-1,2,4-benzenetriol acs.org
PentachlorophenolAnaerobicTetrachlorophenols, Trichlorophenols, Dichlorophenols, Monochlorophenols oregonstate.edu
2,3,5,6-Tetrachloro-4-methoxyphenolAnaerobic2,3,5,6-Tetrachlorophenol, 2,3,5-Trichlorophenol nih.gov
4-Chloro-2-methylphenolAerobic2-Methyl-4-carboxymethylenebut-2-en-4-olide nih.gov

Advanced Analytical Methodologies for Trace Detection of Chlorophenols

The detection and quantification of chlorophenols at trace levels in environmental samples are essential for monitoring their presence and assessing potential risks. A variety of advanced analytical techniques are utilized for this purpose.

Chromatographic Methods:

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most widely used techniques for the analysis of chlorophenols. jcsp.org.pkresearchgate.net

Gas Chromatography (GC): Often coupled with sensitive detectors such as an electron capture detector (ECD) or a mass spectrometer (MS), GC provides high resolution and sensitivity for chlorophenol analysis. jcsp.org.pk Derivatization of chlorophenols to more volatile compounds, such as their acetyl or methyl derivatives, is often performed to improve their chromatographic behavior.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be coupled with various detectors, including ultraviolet (UV), diode-array (DAD), fluorescence, and electrochemical detectors, as well as mass spectrometry (MS). researchgate.net Reversed-phase HPLC is commonly employed for the separation of chlorophenols.

Sample Preparation Techniques:

Effective sample preparation is crucial for the trace analysis of chlorophenols to remove interferences and preconcentrate the analytes. Common techniques include:

Liquid-Liquid Extraction (LLE): A traditional method for extracting chlorophenols from aqueous samples using an organic solvent.

Solid-Phase Extraction (SPE): A more modern and efficient technique where chlorophenols are adsorbed onto a solid sorbent and then eluted with a small volume of solvent.

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is used to extract analytes from a sample. researchgate.net

Accelerated Solvent Extraction (ASE): A technique that uses elevated temperatures and pressures to extract analytes from solid samples more quickly and with less solvent than traditional methods. acs.org

The following table provides an overview of some advanced analytical methods for chlorophenol detection:

Analytical TechniqueDetectorSample PreparationTypical Detection Limits
GC-MSMass SpectrometrySPME, ASE acs.orgLow µg/kg to ng/L range jcsp.org.pkacs.org
HPLC-UV/DADUV/Diode-ArrayLLE, SPEµg/L to mg/L range
HPLC-EDElectrochemicalSPME researchgate.netng/L range researchgate.net
HPLC-MSMass SpectrometryLLE, SPEng/L to µg/L range

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS)

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for the identification and quantification of chlorophenols in environmental samples. silcotek.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like chlorophenols. mdpi.com For GC-MS analysis, a derivatization step is often employed to improve the chromatographic behavior and sensitivity of phenolic compounds. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), has become increasingly popular for the analysis of a wide range of environmental contaminants, including chlorophenols. nih.gov LC-MS is particularly advantageous for compounds that are thermally labile or not easily volatilized, although for many chlorophenols, GC-MS remains a common choice. nih.gov The selectivity and sensitivity of LC-MS/MS allow for the direct analysis of complex environmental matrices with minimal sample cleanup. diva-portal.orgnih.govdcu.ie

Table 1: Illustrative Chromatographic Conditions for Chlorophenol Analysis

ParameterTypical GC-MS Conditions for ChlorophenolsTypical LC-MS/MS Conditions for Chlorophenols
ColumnDB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)C18 reverse-phase (e.g., 100 x 2.1 mm, 1.7 µm)
Injection ModeSplitless-
Carrier GasHelium-
Mobile Phase-Acetonitrile/Water with formic acid
Ionization ModeElectron Ionization (EI)Electrospray Ionization (ESI), often in negative mode
DetectionSelected Ion Monitoring (SIM) or Full ScanMultiple Reaction Monitoring (MRM)

Advanced Sample Preparation Strategies for Complex Environmental Matrices

The accurate determination of trace levels of chlorophenols in complex environmental matrices such as soil and water necessitates efficient sample preparation to isolate and preconcentrate the analytes prior to instrumental analysis. researchgate.net

For water samples , solid-phase extraction (SPE) is a predominant technique for the extraction of chlorophenols. nih.gov Various sorbents can be used, and the selection depends on the specific properties of the target analytes. nih.gov Liquid-liquid extraction (LLE) is another common method, though it often requires larger volumes of organic solvents. researchgate.net

For soil and sediment samples , common extraction techniques include sonication, and accelerated solvent extraction. pca.state.mn.usresearchgate.net The choice of extraction solvent is critical for achieving good recoveries. thermofisher.com

Table 2: Recovery of Chlorophenols from Environmental Samples Using Different Extraction Methods

CompoundMatrixExtraction MethodRecovery (%)Reference
PhenolWaterSPE (ENVI-18)81.98 - 103.75
2-ChlorophenolWaterSPE (ENVI-18)81.98 - 103.75
2,6-Dichlorophenol (B41786)WaterSPE (ENVI-18)81.98 - 103.75
4-NonylphenolWastewaterSPE with acetylation~63 nih.gov
ChlorophenolsSedimentSolvent Extraction (Acetonitrile:Acetone)93.85 - 109.39

Spectrophotometric and Electrochemical Detection Enhancements

While chromatographic methods are standard, spectrophotometric and electrochemical techniques offer alternative or complementary approaches for the detection of chlorophenols.

Spectrophotometric methods for phenols are often based on colorimetric reactions. For instance, the solubility of 4-chloro-2,6-dimethylphenol (B73967) in water has been determined using direct spectrophotometric techniques or by adding colorizing reagents to produce a solution where the optical density is proportional to the phenol concentration. nist.gov

Electrochemical detection offers a sensitive and often low-cost alternative for the determination of electroactive compounds like chlorophenols. These methods are based on the oxidation or reduction of the analyte at an electrode surface. The resulting current is proportional to the concentration of the analyte. For example, the electrochemical detection of 4-chlorophenol has been demonstrated using modified glassy carbon electrodes. up.ac.za

Table 3: Electrochemical Detection of a Related Chlorophenol

AnalyteElectrodeTechniqueLimit of Detection (LOD)Reference
4-ChlorophenolPhthalocyanine-metal organic framework modified glassy carbon electrodeCyclic Voltammetry0.05 mM to 2.8 mM up.ac.za

Development of Sensors for Chemical Monitoring

The development of chemical sensors for the in-situ and real-time monitoring of environmental pollutants is a growing area of research. For chlorophenols, electrochemical sensors are a promising approach due to their potential for portability, high sensitivity, and low cost. mdpi.com

These sensors typically involve the modification of an electrode surface with materials that enhance the electrochemical response towards the target analyte. For instance, an activated glassy carbon electrode has been used for the detection of 4-chloro-2-methylphenoxyacetic acid (MCPA), a related chlorinated phenolic compound. maynoothuniversity.iemaynoothuniversity.ie The sensor demonstrated a low limit of detection and good selectivity. maynoothuniversity.iemaynoothuniversity.ie While specific sensors for Phenol, 4-chloro-2,6-diethyl- have not been reported, the principles used for other chlorophenols would be applicable.

Table 4: Performance of an Electrochemical Sensor for a Related Compound

AnalyteSensorLinear RangeLimit of Detection (LOD)Reference
4-chloro-2-methylphenoxyacetic acid (MCPA)Activated Glassy Carbon Electrode1 to 850 µM0.008 µM maynoothuniversity.iemaynoothuniversity.ie

Structure Property Relationship Studies Non Biological

Influence of Halogen and Alkyl Substituents on Aromatic Ring Reactivity and Electron Density

The reactivity of the benzene (B151609) ring in "Phenol, 4-chloro-2,6-diethyl-" towards electrophilic substitution is determined by the cumulative electronic effects of its substituents: the hydroxyl group, the chlorine atom, and the two ethyl groups. These groups modulate the electron density of the aromatic ring through inductive and resonance effects.

The hydroxyl (-OH) group is a powerful activating group. byjus.comlearncbse.in Through its resonance effect (+R), a lone pair of electrons from the oxygen atom is delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions. learncbse.in This makes the ring significantly more susceptible to attack by electrophiles compared to benzene itself.

The two ethyl (-CH₂CH₃) groups at positions 2 and 6 are alkyl groups, which are also activating. They donate electron density to the aromatic ring primarily through an inductive effect (+I), further enhancing the ring's nucleophilicity.

Conversely, the chlorine atom at the para position exhibits a dual electronic influence. It is an electron-withdrawing group via its inductive effect (-I) due to its high electronegativity, which tends to deactivate the ring. nih.gov However, like the hydroxyl group, it has lone pairs of electrons that can be donated to the ring through a resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. nih.gov While halogens are generally considered deactivators in electrophilic aromatic substitution, their resonance effect still influences the regioselectivity of reactions. nih.gov

The electronic influence of substituents on the reactivity of aromatic rings can be quantitatively estimated using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

SubstituentHammett Constant (σ_para)Electronic Effect
-OH-0.37Strong electron-donating
-CH₂CH₃ (Ethyl)-0.15Electron-donating
-Cl+0.23Electron-withdrawing

Data sourced from studies on substituted phenols and benzoic acids. The values illustrate the general electronic influence of these functional groups.

Correlation of Molecular Structure with Chemical Stability and Degradation Susceptibility

The chemical stability of "Phenol, 4-chloro-2,6-diethyl-" and its susceptibility to degradation are directly related to the nature and arrangement of its substituents. While the phenol (B47542) ring itself is relatively stable, the attached functional groups provide reactive sites for degradation processes.

Studies on various substituted phenols indicate that degradation is often initiated by electrophilic attack, frequently by hydroxyl radicals (•OH) or ozone in advanced oxidation processes. sci-hub.se The activated nature of the aromatic ring in "Phenol, 4-chloro-2,6-diethyl-" suggests a high susceptibility to such oxidative degradation. The degradation of substituted phenols has been shown to follow first-order kinetics in many cases. sci-hub.se

The degradation pathways for chlorinated phenols often involve the initial attack by oxidizing species, leading to hydroxylation of the aromatic ring and subsequent dechlorination. viu.caresearchgate.net In the case of "Phenol, 4-chloro-2,6-diethyl-", degradation would likely proceed through the attack of hydroxyl radicals, leading to the formation of hydroxylated intermediates. The loss of the chloride ion is a common step in the breakdown of chlorophenols. researchgate.net

The stability of the compound is therefore limited, particularly in environments with strong oxidizing agents, UV light, or certain microbial populations capable of metabolizing substituted phenols. For instance, the degradation of similar compounds like 4-chloro-2-methylphenol (B52076) has been observed in the presence of specific bacterial strains, which utilize it via an ortho-cleavage pathway. byjus.comnih.gov

Steric and Electronic Effects on Reaction Kinetics and Selectivity

The kinetics and selectivity of reactions involving "Phenol, 4-chloro-2,6-diethyl-" are governed by both electronic and steric factors.

Electronic Effects: As discussed, the electron-rich nature of the phenol ring, enhanced by the hydroxyl and ethyl groups, accelerates the rate of electrophilic aromatic substitution. The reaction constant (ρ) in the Hammett equation for the ionization of phenols is positive, indicating that electron-donating groups decrease acidity (increase pKa) while electron-withdrawing groups increase it. wikipedia.org For electrophilic reactions, a negative ρ value is typical, signifying that electron-donating substituents increase the reaction rate. The combined electron-donating character of the -OH and two -C₂H₅ groups would therefore be expected to lead to fast reaction kinetics in electrophilic attacks.

Steric Effects: The two ethyl groups at the ortho positions (2 and 6) relative to the hydroxyl group introduce significant steric hindrance. This steric bulk can impede the approach of reagents to the adjacent hydroxyl group and to the ortho carbons themselves. This has several consequences:

Reaction at the Hydroxyl Group: Reactions involving the phenolic hydroxyl group, such as etherification or esterification, may be kinetically hindered compared to less substituted phenols like phenol or p-cresol.

Electrophilic Aromatic Substitution: While the ortho positions are electronically activated by the hydroxyl group, the steric hindrance from the ethyl groups makes electrophilic attack at these positions highly unlikely. Therefore, electrophilic substitution reactions are selectively directed to the available meta positions (3 and 5) relative to the hydroxyl group.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The pursuit of efficient and environmentally benign synthetic methods for producing 4-chloro-2,6-diethylphenol is a primary area for future research. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. The development of novel, sustainable routes is essential for making this compound more accessible and its production more ecologically responsible.

Future research should focus on a two-pronged approach: the regioselective functionalization of a pre-formed phenol (B47542) or the construction of the substituted aromatic ring. One promising avenue involves the direct and selective chlorination of 2,6-diethylphenol (B86025) at the para-position. This would require the development of highly regioselective chlorinating agents or catalytic systems that can overcome the steric hindrance imposed by the flanking ethyl groups.

Alternatively, research into the catalytic diethylation of 4-chlorophenol (B41353) at the ortho-positions is warranted. whiterose.ac.uk This approach could utilize solid acid catalysts or novel organometallic complexes to achieve high selectivity and yield. whiterose.ac.uk A key challenge will be to prevent undesired side reactions, such as O-alkylation or the formation of other isomers.

Furthermore, green chemistry principles should be at the forefront of these synthetic explorations. rsc.org This includes the use of renewable starting materials, environmentally friendly solvents, and energy-efficient reaction conditions. rsc.orgrsc.org The development of one-pot syntheses, where multiple transformations are carried out in a single reaction vessel, would also contribute to a more sustainable production process. rsc.org

Table 1: Potential Sustainable Synthetic Strategies for Phenol, 4-chloro-2,6-diethyl-

Synthetic ApproachKey Research FocusPotential Advantages
Regioselective ChlorinationDevelopment of shape-selective catalysts or novel chlorinating agents.Potentially shorter synthetic route if 2,6-diethylphenol is readily available.
Catalytic DiethylationDesign of highly ortho-selective and reusable solid acid or organometallic catalysts.Utilizes a readily available starting material, 4-chlorophenol.
Green Chemistry RoutesUse of biodegradable solvents, microwave-assisted synthesis, or biocatalytic methods.Reduced environmental impact and improved process safety. numberanalytics.com
One-Pot SynthesisCombining chlorination and alkylation steps in a single process.Increased efficiency and reduced waste generation. rsc.org

Exploration of Undiscovered Chemical Transformations and Niche Applications

The unique structural features of 4-chloro-2,6-diethylphenol, namely the sterically encumbered hydroxyl group and the reactive chlorine atom, suggest a rich and largely unexplored reaction chemistry. Future research should aim to systematically investigate its reactivity to uncover novel chemical transformations and identify potential niche applications for its derivatives.

The steric hindrance around the phenolic hydroxyl group is known to impart significant stability against oxidation, a property characteristic of hindered phenols. vinatiorganics.comvinatiorganics.com This suggests potential applications as a specialty antioxidant in polymers, lubricants, or other materials where long-term stability is crucial. vinatiorganics.com Research could focus on quantifying its antioxidant efficacy in various systems and comparing it to existing commercial antioxidants.

The presence of the chlorine atom offers a handle for a variety of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions could be employed to synthesize a diverse library of novel derivatives where the chlorine is replaced by aryl, alkyl, or amino groups. The resulting compounds, with their unique three-dimensional structures, could be screened for applications in materials science (e.g., as monomers for high-performance polymers or as components of liquid crystals) or as intermediates in the synthesis of pharmaceuticals or agrochemicals. organic-chemistry.org

Moreover, the combination of the hydroxyl and chloro functionalities could be exploited in the design of novel ligands for catalysis or as building blocks for macrocyclic structures. The ethyl groups, while primarily providing steric bulk, could also participate in or influence reactions under specific conditions.

Refinement of Advanced Analytical Techniques for Comprehensive Chemical Characterization

As the synthesis and reactivity of 4-chloro-2,6-diethylphenol and its derivatives are explored, the need for robust and sophisticated analytical methods for their comprehensive characterization becomes paramount. Future research in this area should focus on developing and refining techniques that can provide detailed information on purity, structure, and conformation.

Hyphenated chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), will be essential for the separation and identification of reaction products and for the detection of trace-level impurities. asianpubs.orgox.ac.uknih.govchemijournal.comrjpn.orgheyzine.com The development of methods with high resolution and sensitivity will be critical, particularly for analyzing complex reaction mixtures or for environmental monitoring purposes. asianpubs.orgosti.gov

For unambiguous structure elucidation, advanced spectroscopic techniques will play a pivotal role. High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques (COSY, HSQC, HMBC), will be necessary to fully assign the proton and carbon signals, especially for complex derivatives. Furthermore, solid-state NMR could be employed to study the compound in its crystalline form, providing insights into polymorphism and molecular packing. jeol.comresearchgate.netmdpi.com

X-ray crystallography will be the definitive method for determining the three-dimensional molecular structure in the solid state. jeol.comacs.orgnih.gov Obtaining high-quality single crystals of 4-chloro-2,6-diethylphenol and its derivatives will be a key objective to enable detailed analysis of bond lengths, bond angles, and intermolecular interactions.

Table 2: Advanced Analytical Techniques for the Characterization of Phenol, 4-chloro-2,6-diethyl- and its Derivatives

Analytical TechniquePurposeKey Information Obtained
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and identification of volatile compounds.Molecular weight and fragmentation patterns for structural clues. chemijournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation and identification of non-volatile compounds.Molecular weight and structural information for a wide range of derivatives. ox.ac.ukrjpn.org
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination.Elemental composition and confirmation of molecular formulas.
1D and 2D Nuclear Magnetic Resonance (NMR)Detailed structural elucidation in solution.Connectivity of atoms and spatial relationships within the molecule.
Solid-State NMR (ssNMR)Characterization of solid forms.Information on polymorphism and molecular packing. jeol.commdpi.com
X-ray CrystallographyDefinitive 3D structure determination.Precise bond lengths, angles, and intermolecular interactions in the solid state. nih.gov

Enhancement of Computational Approaches for Predictive Chemical Modeling and Design

Computational chemistry offers powerful tools to complement and guide experimental research on 4-chloro-2,6-diethylphenol. Future efforts in this domain should focus on leveraging advanced computational models to predict the properties, reactivity, and potential applications of this molecule and its derivatives, thereby accelerating the discovery process.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict a wide range of molecular properties. tandfonline.comafit.edu These include geometric parameters, vibrational frequencies (for comparison with experimental IR and Raman spectra), NMR chemical shifts, and electronic properties like ionization potential and electron affinity. tandfonline.com Such calculations can also be used to investigate reaction mechanisms, determine transition state geometries and energies, and thus predict the feasibility and selectivity of potential chemical transformations. acs.orgresearchgate.net

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of 4-chloro-2,6-diethylphenol in different environments. nih.govnih.govmdpi.comyoutube.com For instance, MD simulations could be used to study its interaction with solvents, its partitioning behavior, or its potential to act as a membrane-active agent. For potential applications as an antioxidant, simulations could model its interaction with free radicals.

Predictive modeling can also be extended to the design of new molecules with tailored properties. By systematically modifying the structure of 4-chloro-2,6-diethylphenol in silico (e.g., by changing the substituents on the aromatic ring) and calculating the properties of the resulting virtual compounds, it is possible to identify promising candidates for synthesis and experimental evaluation. This rational design approach can significantly reduce the time and resources required for the development of new functional materials or biologically active compounds.

Table 3: Computational Approaches for the Study of Phenol, 4-chloro-2,6-diethyl-

Computational MethodResearch ApplicationPredicted Properties/Insights
Density Functional Theory (DFT)Structural and reactivity analysis.Optimized geometry, spectroscopic data (IR, NMR), reaction energetics, and electronic properties. tandfonline.comafit.edu
Ab initio methodsHigh-accuracy energy and property calculations.Benchmarking DFT results and providing highly accurate data for small systems. researchgate.net
Molecular Dynamics (MD)Simulation of dynamic behavior.Solvation properties, conformational changes, and interactions with other molecules or surfaces. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity or properties.Correlation of structural features with potential antioxidant efficacy or other biological effects.

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